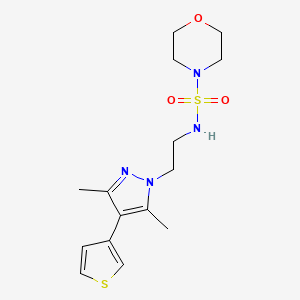

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a synthetic small molecule featuring a pyrazole core substituted with a thiophene ring and a morpholine-sulfonamide side chain. The pyrazole moiety is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3S2/c1-12-15(14-3-10-23-11-14)13(2)19(17-12)5-4-16-24(20,21)18-6-8-22-9-7-18/h3,10-11,16H,4-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYNFAKPSJEICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)N2CCOCC2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiophene ring with a pyrazole moiety, which is known for various pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is , with a molecular weight of approximately 334.44 g/mol. The compound's structure is characterized by the presence of a morpholine ring and sulfonamide functional group, which are critical for its biological interactions.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antimicrobial activity against various pathogens. In certain studies, derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

This indicates a strong potential for these compounds in treating infections caused by resistant bacterial strains.

2. Anticancer Activity

The anticancer potential of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide has been investigated in various cancer cell lines.

Case Studies:

In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels. For instance:

- MCF-7 Cell Line: The compound increased p53 expression and activated caspase pathways, leading to enhanced apoptosis .

Table: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

These findings suggest that structural modifications in similar compounds could enhance their anticancer efficacy.

3. Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes related to cancer progression.

Enzyme Targeting:

Research has shown that derivatives of this class can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Activity Profile:

The most active compounds demonstrated K_i values in the nanomolar range against membrane-bound CAs, indicating strong inhibitory potential.

Comparison with Similar Compounds

Structural Analog: N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (Compound 3, )

Core Similarities :

- Both compounds share a 3,5-dimethylpyrazole backbone.

- Ethyl-based side chains are present, albeit with differing functional groups.

Key Differences :

- Substituents :

- Target Compound : Thiophen-3-yl group at pyrazole C4; morpholine-sulfonamide terminus.

- Compound 3 : Phenyldiazenyl group at pyrazole C4; azidoethoxy-acetamide chain.

- Synthesis :

- Physicochemical Properties :

- The morpholine-sulfonamide group in the target compound likely improves aqueous solubility compared to Compound 3’s lipophilic azidoethoxy chain.

- Thiophene vs. phenyldiazenyl: Thiophene’s electron-rich nature may enhance binding to sulfur-interacting biological targets.

Structural Analog: Oxazolidine Derivatives ()

Core Differences :

- Target Compound : Pyrazole-thiophene-morpholine scaffold.

- Patent Compounds () : Oxazolidine cores with trifluoromethylphenyl groups and methylcyclohexenyl substituents.

- Functional Groups :

- The patent compounds feature methanesulfonamide or ethanethioamide groups, which are bulkier and more lipophilic than the target’s morpholine-sulfonamide.

- Potential Applications: Oxazolidine derivatives are often explored as kinase inhibitors, whereas pyrazole-sulfonamides are studied for antimicrobial or anti-inflammatory activity.

Physicochemical and Spectroscopic Data

Research Implications and Limitations

- Binding Affinity : The thiophene and sulfonamide groups in the target compound may enhance interactions with enzymes like carbonic anhydrase or cyclooxygenase, compared to Compound 3’s phenyldiazenyl group, which is more rigid and less polar.

- Limitations : Direct biological data for the target compound are absent; comparisons are extrapolated from structural analogs. Further crystallographic studies (e.g., using SHELXL ) could clarify conformational preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.